molecular formula C6H4IKO3S B084916 Potassium 4-iodobenzenesulfonate CAS No. 13035-63-7

Potassium 4-iodobenzenesulfonate

Cat. No. B084916
CAS RN: 13035-63-7
M. Wt: 322.16 g/mol
InChI Key: JKXILXFUIWOQAP-UHFFFAOYSA-M
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Description

Potassium 4-iodobenzenesulfonate is a chemical compound with the molecular formula C6H4IKO3S and a molecular weight of 322.16 . It is used for industrial and scientific research purposes .


Synthesis Analysis

Potassium 4-iodobenzenesulfonate can be synthesized by the oxidation of 4-iodobenzensulfonic acid with Oxone in water . This potassium salt can be further converted into 4-iodylbenzenesulfonic acid by treatment with the acidic form of Amberlyst 15 in water . This reagent can be effectively recovered from the reaction mixture by treatment of the aqueous layer with Oxone at 60 °C followed by filtration of the precipitate .


Molecular Structure Analysis

The molecular structure of Potassium 4-iodobenzenesulfonate consists of polymeric chains in the solid state due to a combination of numerous intra- and intermolecular interactions .


Chemical Reactions Analysis

Potassium 4-iodobenzenesulfonate is a thermally stable and water-soluble hypervalent iodine oxidant. It is particularly useful as a recyclable reagent for oxidative iodination of alkenes, alkynes, and ketones .


Physical And Chemical Properties Analysis

Potassium 4-iodobenzenesulfonate is a solid substance that should be stored at ambient temperature . It is thermally stable and water-soluble .

Mechanism of Action

The mechanism of action of Potassium 4-iodobenzenesulfonate involves its use as a hypervalent iodine oxidant for oxidative iodination .

Safety and Hazards

The safety data sheets for Potassium 4-iodobenzenesulfonate indicate that it may cause skin and eye irritation . In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin or eyes, it should be washed off with plenty of water .

Future Directions

Potassium 4-iodobenzenesulfonate is likely to find many practical applications as a thermally stable and water-soluble hypervalent iodine-based oxidant, particularly useful as a reagent for oxidative iodination of aromatic substrates . Its ability to be effectively recovered from the reaction mixture makes it a promising candidate for use in sustainable chemistry .

properties

IUPAC Name

potassium;4-iodobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXILXFUIWOQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IKO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635780
Record name Potassium 4-iodobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-iodobenzenesulfonate

CAS RN

13035-63-7
Record name Potassium 4-iodobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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